8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one chemical structure and physicochemical properties
8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one chemical structure and physicochemical properties
An In-Depth Technical Guide to 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The pursuit of novel chemical space in modern drug discovery heavily relies on fluorinated heterocyclic scaffolds. 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one represents a highly specialized, privileged building block. By fusing a 2,3-dihydroquinolin-4(1H)-one (tetrahydroquinolone) core with an 8-position trifluoromethyl (-CF 3 ) group, this molecule offers a unique combination of enhanced lipophilicity, altered hydrogen-bonding dynamics, and profound steric shielding. This whitepaper provides a rigorous examination of its physicochemical properties, details a causality-driven synthetic methodology, and explores its critical role in contemporary pharmacology, particularly in the development of allosteric kinase and phosphatase inhibitors[1].
Structural and Physicochemical Profiling
The molecular architecture of 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is defined by the juxtaposition of a secondary aniline nitrogen (N1) and a strongly electron-withdrawing -CF 3 group at the adjacent C8 position.
This structural arrangement dictates several critical physicochemical behaviors:
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Electronic Deactivation: The -CF 3 group exerts strong inductive (-I) effects. This severely depletes electron density from the N1 nitrogen, drastically lowering its pKa. Consequently, the amine is essentially non-basic at physiological pH, which prevents unwanted hERG liability often associated with basic aliphatic amines.
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Steric Shielding: The bulky -CF 3 group (Van der Waals radius ~1.70 Å, comparable to an isopropyl group) sterically shields the N-H bond. This reduces the rate of phase II metabolic N-glucuronidation, thereby extending the compound's biological half-life.
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Lipophilicity Enhancement: The incorporation of the polyfluorinated moiety significantly increases the partition coefficient (LogP), driving high membrane permeability and facilitating deep insertion into hydrophobic protein pockets[2].
Table 1: Key Physicochemical Parameters (Calculated/Predicted)
| Parameter | Value | Pharmacological Implication |
| Chemical Formula | C 10 H 8 F 3 NO | Defines the core mass and elemental composition. |
| Molecular Weight | 215.17 g/mol | Highly efficient ligand efficiency (LE) metric; ideal fragment size. |
| LogP (Predicted) | 2.6 - 2.9 | Optimal for oral bioavailability and passive membrane diffusion. |
| pKa (N-H) | < 2.0 | Non-basic at pH 7.4; minimizes off-target ion-channel binding. |
| Topological Polar Surface Area | 29.1 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors/Acceptors | 1 / 4 | Facilitates specific, directional binding in target active sites. |
Synthetic Methodology: A Causality-Driven Approach
Synthesizing 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one presents a distinct chemical challenge: the -CF 3 group strongly deactivates the aromatic ring toward electrophilic aromatic substitution. Standard mild cyclization conditions often fail. However, a deep understanding of directing group synergism solves this issue.
In the intermediate 3-((2-(trifluoromethyl)phenyl)amino)propanoic acid, the cyclization must occur at the C6 position of the original aniline ring. Relative to the amine (-NHR, an ortho/para director), C6 is ortho. Relative to the -CF 3 group (a meta director), C6 is meta. Both substituents synergistically direct the incoming acylium ion to the exact same carbon (C6) . This cooperative directing effect overcomes the general electronic deactivation, allowing intramolecular Friedel-Crafts acylation to proceed cleanly under optimized acidic conditions[3][4].
Fig 1: Two-step synthetic workflow for 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one.
Step-by-Step Experimental Protocol
Step 1: Aza-Michael Addition
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Procedure: In an oven-dried round-bottom flask, dissolve 2-(trifluoromethyl)aniline (1.0 equiv) and acrylic acid (1.2 equiv) in anhydrous toluene (0.5 M). Heat the mixture to 100 °C under a nitrogen atmosphere for 18 hours.
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Causality & Validation: Toluene is selected because its boiling point (110 °C) provides sufficient thermal energy to drive the addition of the weakly nucleophilic, sterically hindered aniline without causing the acrylic acid to spontaneously polymerize. Reaction progress is validated via TLC (Hexanes/EtOAc 7:3); the disappearance of the highly UV-active aniline spot confirms completion.
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Workup: Concentrate under reduced pressure. The crude 3-((2-(trifluoromethyl)phenyl)amino)propanoic acid is typically pure enough for the next step, but can be recrystallized from hot ethanol if necessary.
Step 2: Intramolecular Friedel-Crafts Acylation
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Procedure: Dissolve the crude propanoic acid intermediate in Eaton’s reagent (7.7 wt% P 2 O 5 in methanesulfonic acid, approx. 5 mL per gram of substrate). Heat the highly viscous solution to 90–100 °C for 2–3 hours.
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Causality & Validation: Eaton’s reagent is explicitly chosen over Polyphosphoric Acid (PPA). While PPA is a classic reagent for this transformation, it forms intractable, gummy residues that trap the lipophilic fluorinated product. Eaton's reagent maintains a lower viscosity, ensuring homogeneous heating and vastly simplifying the aqueous workup[3][4].
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Workup: Cool the mixture to room temperature and carefully pour it over crushed ice while stirring vigorously. Neutralize the highly acidic aqueous phase with saturated aqueous NaHCO 3 until pH ~7 is reached. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash column chromatography to yield the pure 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one.
Pharmacological Relevance: SHP2 Inhibition and Beyond
The 8-CF 3 -dihydroquinolone scaffold is not merely a structural curiosity; it is a highly sought-after pharmacophore in targeted oncology. Specifically, derivatives of this core are utilized as allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2)[1].
SHP2 acts as a critical node in the RAS/MAPK signaling pathway, which is hyperactivated in numerous cancers. In its basal state, SHP2 is auto-inhibited. Inhibitors utilizing the 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one scaffold are designed to bind precisely into the allosteric pocket formed at the interface of the N-SH2 and PTP domains. The 8-CF 3 group is perfectly calibrated to project into a deep, hydrophobic sub-pocket, acting as a "conformational lock" that stabilizes the auto-inhibited state of the enzyme, thereby shutting down downstream oncogenic signaling[1].
Fig 2: Mechanism of action for SHP2 allosteric inhibition utilizing the 8-CF3-quinolone scaffold.
Analytical Characterization Standards
To ensure scientific integrity and validate the success of the synthesis, the following analytical signatures are expected for the pure compound:
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1 H NMR (400 MHz, CDCl 3 ): The aliphatic region will display two distinct triplets (or multiplets) around δ 2.70 ppm (C3-H 2 ) and δ 3.65 ppm (C2-H 2 ), integrating to 2H each. The aromatic region will feature an AMX spin system for the C5, C6, and C7 protons (typically δ 6.70 - 8.00 ppm). The N-H proton will appear as a broad singlet around δ 5.00 ppm.
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19 F NMR (376 MHz, CDCl 3 ): A sharp, distinct singlet at approximately δ -61.5 ppm, characteristic of an aryl-CF 3 group.
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LC-MS (ESI+): An [M+H]+ peak at m/z 216.1, confirming the molecular weight of the cyclized product.
References
- BenchChem Technical Support Team. "1-Tosyl-2,3-dihydroquinolin-4(1H)-one - Benchchem". BenchChem.
- GuideChem. "C9H8BrNO ISOMER Products Directory - Guidechem". GuideChem.
- Google Patents. "CN112166110A - SHP2 phosphatase inhibitors and methods of use". Google Patents.
- Chemical Reviews. "Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis". ACS Publications.
